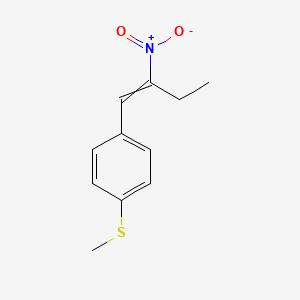
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a methylsulfanyl group and a nitrobutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene typically involves the following steps:
Formation of the Nitrobutenyl Group: This can be achieved through the nitration of butene, followed by appropriate functional group transformations.
Attachment to Benzene Ring: The nitrobutenyl group can be attached to the benzene ring via electrophilic aromatic substitution.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Depending on the substituent introduced, various substituted benzene derivatives.
Scientific Research Applications
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur and nitrogen-containing compounds.
Medicine: Investigating potential pharmaceutical properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would include binding to the target, inducing conformational changes, and triggering downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-4-nitrobenzene: Lacks the butenyl group.
4-(2-Nitrobut-1-en-1-yl)benzene: Lacks the methylsulfanyl group.
1-(Methylsulfanyl)-4-(2-aminobut-1-en-1-yl)benzene: Has an amino group instead of a nitro group.
Uniqueness
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is unique due to the presence of both the methylsulfanyl and nitrobutenyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
634607-35-5 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-methylsulfanyl-4-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO2S/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
DVJHNYGDTHKZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


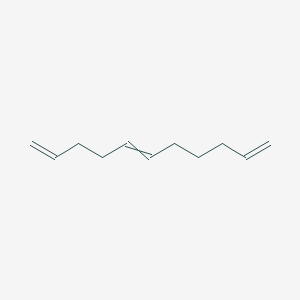
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
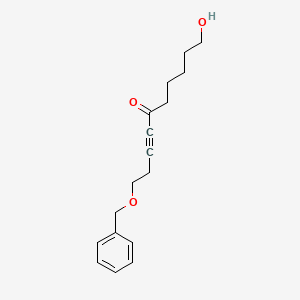
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)

![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
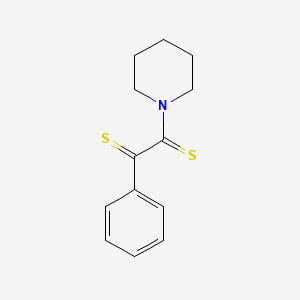
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
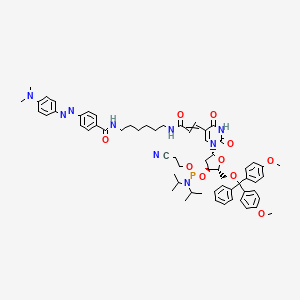

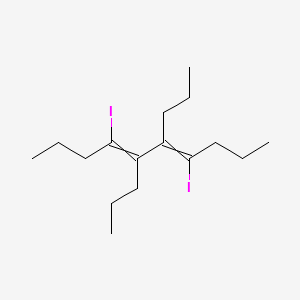
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
